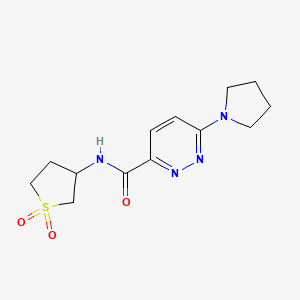![molecular formula C15H21N3O4S B2973880 ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate CAS No. 2034415-28-4](/img/structure/B2973880.png)
ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .
Synthesis Analysis
Thiadiazoles are rarely synthesized themselves, but compounds bearing them as a structural motif are fairly common in pharmacology . The synthesis of 1,3,4-thiadiazole derivatives has been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .Chemical Reactions Analysis
Thiadiazoles have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .Physical And Chemical Properties Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Scientific Research Applications
Pharmaceutical Drug Design
The benzothiadiazole core of the compound is structurally similar to various pharmacologically active molecules. This similarity suggests potential uses in drug design, particularly as a scaffold for developing new therapeutic agents. The presence of a piperidine ring, often found in bioactive compounds, could be exploited for creating drugs with central nervous system activity .
Antimicrobial Agents
Compounds with a thiadiazole ring have been reported to exhibit antimicrobial properties. The ethyl 4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carboxylate could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Applications
Thiadiazole derivatives are known to possess anti-inflammatory and analgesic properties. This compound could be synthesized and tested for these activities, contributing to the search for novel non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers .
Anticancer Research
The structural complexity and the presence of multiple functional groups in this compound make it a candidate for anticancer research. It could be used to synthesize derivatives that target specific pathways involved in cancer cell proliferation and survival .
Antiepileptic Drugs
Given the presence of a piperidine moiety, which is common in antiepileptic drugs, this compound could serve as a lead structure for the development of new treatments for epilepsy .
Antiviral Research
The thiadiazole ring system has been associated with antiviral activity. This compound could be modified to enhance its potential as an antiviral agent, possibly offering a new avenue for treating viral infections .
Agricultural Chemicals
The benzothiadiazole component of the compound is structurally related to chemicals that elicit plant defense responses. This suggests possible applications in developing new agrochemicals that could protect crops from pests and diseases .
Material Science
The unique chemical structure of this compound, particularly the presence of heterocyclic rings, could be of interest in material science. It might be used in the synthesis of organic semiconductors or as a building block for creating novel polymers with specific properties .
Each of these applications leverages the compound’s chemical structure, which includes functional groups known for their reactivity and association with biological activity. Further research and experimentation would be necessary to fully explore and validate these potential uses. The information provided here is based on the structural analogies and known activities of similar heterocyclic compounds, as detailed in the literature .
Mechanism of Action
Target of Action
Compounds with a similar benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been studied for their potential as visible-light organophotocatalysts .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazole motif have been used in photovoltaics or as fluorescent sensors . These systems can modify the optoelectronic and photophysical properties of photocatalysts .
Biochemical Pathways
Compounds with a similar benzo[c][1,2,5]thiadiazole motif have been used in photovoltaics and as fluorescent sensors . They have also been researched for photocatalytic applications .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Future Directions
Thiadiazoles have shown promise in various fields of medicinal chemistry, and ongoing research is likely to continue exploring their potential. For example, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
properties
IUPAC Name |
ethyl 4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-15(19)17-10-8-12(9-11-17)18-14-7-5-4-6-13(14)16(2)23(18,20)21/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPINHODIKMEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)